molecular formula C8H7BrF2O B12097237 1-(6-Bromo-2,3-difluorophenyl)ethanol CAS No. 1232407-69-0

1-(6-Bromo-2,3-difluorophenyl)ethanol

Cat. No.: B12097237
CAS No.: 1232407-69-0
M. Wt: 237.04 g/mol
InChI Key: BPGWNXPISPXEJE-UHFFFAOYSA-N
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Description

1-(6-Bromo-2,3-difluorophenyl)ethanol is an organic compound with the molecular formula C8H7BrF2O It features a bromine atom and two fluorine atoms attached to a phenyl ring, with an ethanol group at the para position relative to the bromine

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromo-2,3-difluorophenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of 2,3-difluorophenyl ethanol. The reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-2,3-difluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF), sodium methoxide (NaOMe) in methanol.

Major Products:

    Oxidation: 1-(6-Bromo-2,3-difluorophenyl)acetaldehyde, 1-(6-Bromo-2,3-difluorophenyl)acetic acid.

    Reduction: 1-(2,3-Difluorophenyl)ethanol.

    Substitution: 1-(6-Azido-2,3-difluorophenyl)ethanol, 1-(6-Methoxy-2,3-difluorophenyl)ethanol.

Scientific Research Applications

1-(6-Bromo-2,3-difluorophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2,3-difluorophenyl)ethanol depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

1-(6-Bromo-2,3-difluorophenyl)ethanol can be compared with other similar compounds such as:

    1-(2,3-Difluorophenyl)ethanol: Lacks the bromine atom, which may result in different reactivity and biological activity.

    1-(6-Bromo-2-fluorophenyl)ethanol: Has only one fluorine atom, which can affect its chemical properties and applications.

    1-(6-Bromo-3,4-difluorophenyl)ethanol: The position of the fluorine atoms is different, potentially leading to variations in reactivity and interactions with biological targets.

Properties

CAS No.

1232407-69-0

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

1-(6-bromo-2,3-difluorophenyl)ethanol

InChI

InChI=1S/C8H7BrF2O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4,12H,1H3

InChI Key

BPGWNXPISPXEJE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1F)F)Br)O

Origin of Product

United States

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